molecular formula C21H19ClO5 B14937469 methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B14937469
M. Wt: 386.8 g/mol
InChI Key: QHOGGSQZGSCDCK-UHFFFAOYSA-N
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Description

Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin-based derivative featuring a 3-chlorobenzyl ether substituent at the 7-position and an acetylated methyl ester at the 3-position. Coumarins are recognized for their diverse pharmacological activities, including inhibition of anion transporters like SLC26A3 and modulation of tumor-associated carbonic anhydrases . The synthesis of this compound typically involves alkylation of a hydroxycoumarin precursor (e.g., methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate) with 3-chlorobenzyl bromide under reflux conditions in acetone with potassium carbonate as a base, achieving high yields (~96%) . Its structural features, such as the electron-withdrawing chlorine atom and hydrophobic methyl groups, are hypothesized to enhance target binding and metabolic stability.

Properties

Molecular Formula

C21H19ClO5

Molecular Weight

386.8 g/mol

IUPAC Name

methyl 2-[7-[(3-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H19ClO5/c1-12-16-7-8-18(26-11-14-5-4-6-15(22)9-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3

InChI Key

QHOGGSQZGSCDCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Catalytic Pechmann Condensation

The reaction employs a diatomite-supported acid catalyst (sulfuric and p-toluenesulfonic acid) to enhance efficiency and recyclability. Key parameters include:

Parameter Optimal Range Yield (%)
Temperature 90–130°C 88–92
Molar Ratio (Resorcinol:methyl acetoacetate) 1:0.6–1.6
Catalyst Loading 5–15 wt% of resorcinol
Reaction Time 1–3 hours

The process involves heating resorcinol and methyl acetoacetate with the catalyst, followed by filtration to recover the catalyst and recrystallization of the crude product using 95% ethanol. This yields 7-hydroxy-4,8-dimethylcoumarin, which serves as the precursor for subsequent functionalization.

Etherification at the 7-Hydroxy Position

Introducing the 3-chlorobenzyloxy group at the 7-position requires nucleophilic aromatic substitution. A method adapted from Sage Journals involves deprotonating the phenolic hydroxyl group using sodium hydride in dimethylformamide (DMF), followed by reaction with 3-chlorobenzyl bromide.

Reaction Conditions and Optimization

  • Base : Sodium hydride (2.0 equivalents) ensures complete deprotonation.
  • Solvent : Anhydrous DMF facilitates polar aprotic conditions.
  • Electrophile : 3-Chlorobenzyl bromide (1.1 equivalents) minimizes side reactions.
  • Temperature : Room temperature (25°C) to 60°C, depending on reaction scale.

Purification via silica gel column chromatography (ethyl acetate/light petroleum, 1:2 v/v) yields the 7-(3-chlorobenzyloxy)-4,8-dimethylcoumarin intermediate.

Acetic Acid Side Chain Introduction at the 3-Position

The 3-acetic acid moiety is introduced through a Friedel-Crafts alkylation or Michael addition. A two-step protocol is commonly employed:

Michael Addition to the Chromenone Core

  • Base-Catalyzed Addition : Treating 7-(3-chlorobenzyloxy)-4,8-dimethylcoumarin with methyl acrylate in the presence of potassium tert-butoxide.
  • Acid Work-Up : Hydrochloric acid quench followed by extraction with ethyl acetate.

Esterification to Methyl Acetate

The acetic acid intermediate is esterified using methanol and a catalytic amount of sulfuric acid under reflux:
$$ \text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{RCOOCH}3 + \text{H}_2\text{O} $$
Yields exceed 85% after recrystallization from ethanol.

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advances propose tandem Pechmann-alkylation sequences using multifunctional catalysts. However, these methods currently suffer from lower yields (≤70%) compared to stepwise approaches.

Industrial-Scale Production Considerations

Catalyst Recycling

The diatomite-supported acid catalyst in the Pechmann condensation demonstrates >90% recovery efficiency after calcination at 450–600°C, reducing costs in large-scale batches.

Solvent Selection

Ethyl acetate and light petroleum (60–90°C fraction) are preferred for column chromatography due to their optimal polarity and low toxicity.

Yield Optimization Strategies

  • Microwave Assistance : Reducing reaction times by 40–60% in the etherification step.
  • Flow Chemistry : Continuous processing minimizes intermediate isolation steps.

Chemical Reactions Analysis

Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and hydrochloric acid for salt formation . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The 3-chloro and 3-bromo analogs exhibit identical synthetic yields (96%), suggesting similar reactivity of benzyl bromides and chlorides under alkylation conditions .
  • Substituent Size vs. Activity : Phenacyloxy derivatives (e.g., EMAC10163c, EMAC10163k) show lower yields (46–55%) due to steric hindrance during nucleophilic substitution .
  • Biological Specificity : The target compound and its bromo analog are tailored for SLC26A3 inhibition, while phenacyloxy derivatives (e.g., EMAC10163k) target tumor-associated carbonic anhydrases, reflecting substituent-driven selectivity .

Modifications at the 4- and 8-Positions

The 4- and 8-methyl groups contribute to the compound’s hydrophobicity and conformational stability:

  • Methyl vs. Hydrogen : Removal of methyl groups (e.g., in EMAC10164a) reduces steric protection of the coumarin core, leading to decreased thermal stability (melting point drop to 228–231°C vs. higher values for methylated analogs) .
  • Synergistic Effects : Dual methylation at 4- and 8-positions enhances π-π stacking interactions with hydrophobic protein pockets, as evidenced by improved inhibitory potency in SLC26A3 assays .

Ester Group Variations

The acetylated methyl ester at the 3-position is conserved across analogs to maintain hydrogen-bonding capacity with catalytic residues:

  • Methyl Ester vs. Free Acid: Hydrolysis of the ester to a carboxylic acid (e.g., EMAC10164a) drastically alters solubility (polar vs. nonpolar media) but may enhance ionic interactions with target proteins .

Biological Activity

Methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, commonly referred to by its CAS number 840515-76-6, is a synthetic organic compound belonging to the chromen-2-one class. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H19ClO5, with a molecular weight of 386.83 g/mol. The structure features a chromenone core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC21H19ClO5
Molecular Weight386.83 g/mol
CAS Number840515-76-6

Antimicrobial Properties

Research indicates that compounds within the chromenone class exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that similar derivatives can effectively combat both Gram-positive and Gram-negative bacteria, although specific data for this compound is still limited.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable case study involved the evaluation of similar chromenone derivatives against human cancer cell lines, revealing that these compounds can induce apoptosis and inhibit cell proliferation. The mechanisms are thought to involve the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

One of the most significant areas of research for this compound is its potential as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. The structure of this compound suggests it may interact effectively with these enzymes due to its specific substituents.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has shown that related compounds exhibit IC50 values in the low micromolar range for AChE inhibition. For example, one study reported an IC50 value of 6.21 μM for a similar derivative against AChE, suggesting that this compound could possess comparable or enhanced activity.
  • Anticancer Mechanisms : In a study involving derivatives of chromenones, compounds were found to significantly reduce viability in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The most potent compounds exhibited IC50 values ranging from 5 to 15 μM.

The biological activity of methyl {7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}acetate may be attributed to several mechanisms:

1. Enzyme Binding: The compound likely binds to the active sites of target enzymes (e.g., AChE), inhibiting their function.

2. Receptor Modulation: It may also interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

3. Gene Expression Alteration: The compound could affect the transcriptional activity of genes associated with cancer progression or microbial resistance.

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